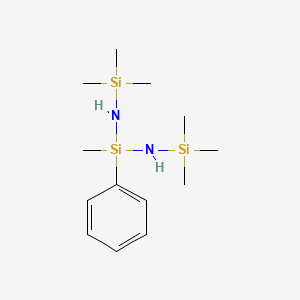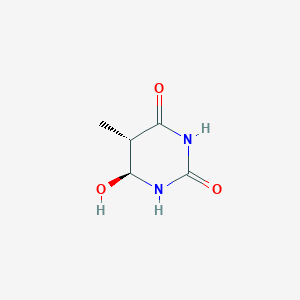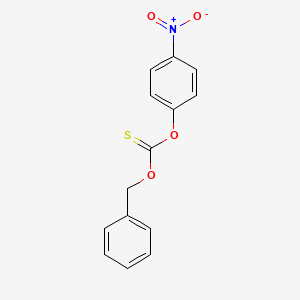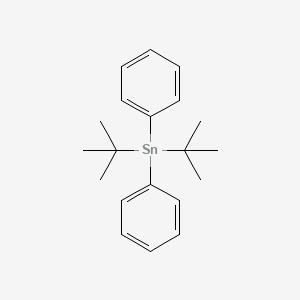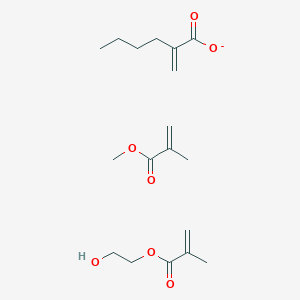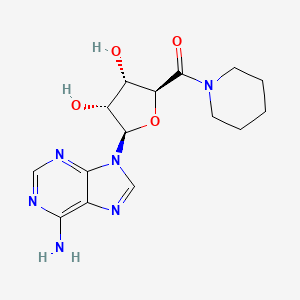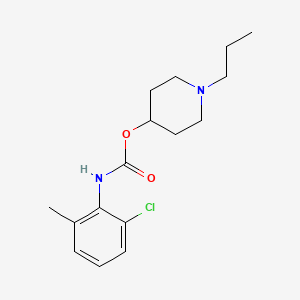
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of two bromine atoms and a but-3-en-1-yl group attached to a cyclopropane ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane can be synthesized through the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride at a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as methyllithium, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Methyllithium: Used in substitution reactions to replace bromine atoms with methyl groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products:
Oxidation Products: Formation of epoxides or other oxidized derivatives.
Reduction Products: Formation of alkanes or other reduced derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane has several scientific research applications:
Medicine: Research into its potential use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane derivative with similar reactivity.
1-Bromo-2-chloromethylbicyclo[1.1.0]butane: Formed through the reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium.
Uniqueness
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is unique due to the presence of the but-3-en-1-yl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
Propiedades
Número CAS |
32264-69-0 |
|---|---|
Fórmula molecular |
C7H10Br2 |
Peso molecular |
253.96 g/mol |
Nombre IUPAC |
1,1-dibromo-2-but-3-enylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-2-3-4-6-5-7(6,8)9/h2,6H,1,3-5H2 |
Clave InChI |
HFQVVHIJPXRFNH-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1CC1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
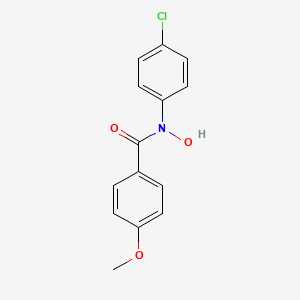
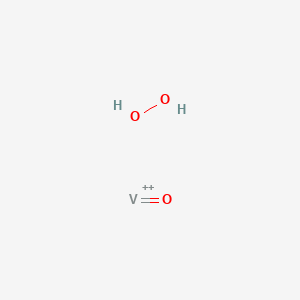


![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
